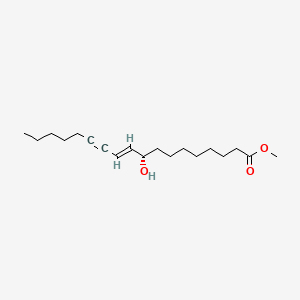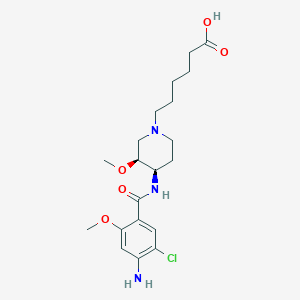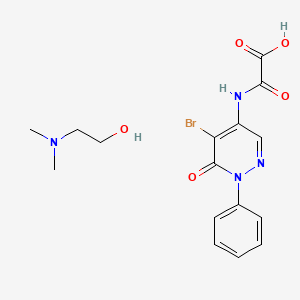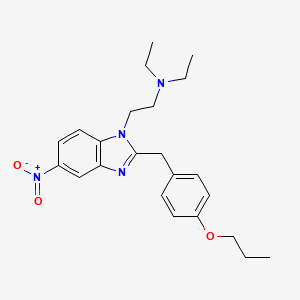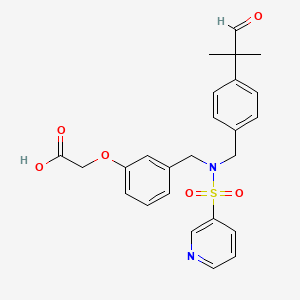
cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1'-biphenyl)-4-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl ring with a hydroxyl group and a methyl group, attached to a biphenyl acetic acid moiety. Its intricate structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the cyclohexyl ring, followed by the introduction of the hydroxyl and methyl groups. The final step involves coupling the cyclohexyl derivative with biphenyl acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced coupling reactions are employed to achieve efficient production. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and biphenyl moiety play crucial roles in its binding affinity and activity. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-4-methylcyclohexyl acetate
- 2-(cis-1-Hydroxy-4-methylcyclohexyl)-2-phenylpropanoic acid
Uniqueness
cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl ring with a biphenyl acetic acid moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Propriétés
| 85045-77-8 | |
Formule moléculaire |
C21H24O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-(1-hydroxy-4-methylcyclohexyl)-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C21H24O3/c1-15-11-13-21(24,14-12-15)19(20(22)23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15,19,24H,11-14H2,1H3,(H,22,23) |
Clé InChI |
BXFUVRWYFFKERN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


